![molecular formula C13H11F2NO4 B2836173 5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid CAS No. 866008-16-4](/img/structure/B2836173.png)

5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

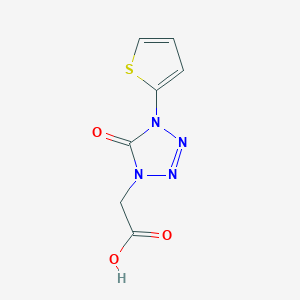

The compound “5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid” is a chemical with the molecular formula C13H11F2NO4 . Its average mass is 282.220 Da and its monoisotopic mass is 282.058350 Da .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.23 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .Wissenschaftliche Forschungsanwendungen

Environmental Persistence and Bioaccumulation

Research on PFCAs, similar in some respects to the compound due to their fluorinated structures, has highlighted concerns regarding their environmental persistence and bioaccumulation potential. Studies like Conder et al. (2008) critically reviewed the bioaccumulative nature of PFCAs, comparing them with regulatory criteria and persistent lipophilic compounds. These insights are crucial for understanding the environmental behavior and impact of fluorinated compounds, providing a basis for regulatory and remediation efforts (Conder, Hoke, de Wolf, Russell, & Buck, 2008).

Treatment and Remediation Techniques

The treatment and removal of perfluorinated compounds from water and wastewater have been extensively studied. Technologies such as adsorption, particularly using activated carbon, have shown promise in effectively removing PFCs from contaminated water sources. Research by Gagliano et al. (2019) critically reviews the performance of different adsorbents in removing long- and short-chain PFAS, highlighting the challenges in adsorbent regeneration and the impact of organic matter on adsorption efficiency (Gagliano, Sgroi, Falciglia, Vagliasindi, & Roccaro, 2019).

Environmental and Health Risks

The widespread use and environmental presence of perfluorinated compounds, including PFCAs and PFSAs, pose significant environmental and health risks. Studies like Wang et al. (2019) provide a comprehensive review of the sources, multimedia distribution, and health risks associated with novel fluorinated alternatives. This research underscores the importance of understanding the environmental and toxicological profiles of these compounds to safeguard human health and ecosystems (Wang, Chang, Wang, Zhang, Zhang, Wang, Wang, & Li, 2019).

Eigenschaften

IUPAC Name |

5-[(3,4-difluorophenyl)methoxy]-6-oxo-2,3-dihydro-1H-pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO4/c14-9-2-1-7(5-10(9)15)6-20-11-8(13(18)19)3-4-16-12(11)17/h1-2,5H,3-4,6H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPCDDOPWCWZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=C1C(=O)O)OCC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate](/img/structure/B2836090.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2836093.png)

![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)

![[5-Acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2836097.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2836100.png)

![4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B2836103.png)

![2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide](/img/structure/B2836106.png)

![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2836110.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2836112.png)